(E)-3-(4-Trifluoromethylthio-1H-benzo[d]imidazol-6-yl)acrylic acid
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Overview
Description
(E)-3-(4-Trifluoromethylthio-1H-benzo[d]imidazol-6-yl)acrylic acid is a synthetic organic compound characterized by the presence of a trifluoromethylthio group attached to a benzimidazole ring, which is further conjugated with an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-Trifluoromethylthio-1H-benzo[d]imidazol-6-yl)acrylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole core, followed by the introduction of the trifluoromethylthio group. The final step involves the formation of the acrylic acid moiety through a condensation reaction.
Benzimidazole Core Formation: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Trifluoromethylthio Group: The trifluoromethylthio group can be introduced using reagents such as trifluoromethanesulfenyl chloride (CF3SCl) in the presence of a base.
Formation of Acrylic Acid Moiety: The final step involves the condensation of the substituted benzimidazole with an appropriate aldehyde or ketone to form the acrylic acid moiety under basic or acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-Trifluoromethylthio-1H-benzo[d]imidazol-6-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of reduced benzimidazole derivatives
Substitution: Formation of substituted benzimidazole derivatives with various functional groups
Scientific Research Applications
(E)-3-(4-Trifluoromethylthio-1H-benzo[d]imidazol-6-yl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (E)-3-(4-Trifluoromethylthio-1H-benzo[d]imidazol-6-yl)acrylic acid involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The benzimidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The acrylic acid moiety can participate in covalent bonding with target proteins, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-Trifluoromethylthio-1H-benzo[d]imidazol-6-yl)propionic acid
- (E)-3-(4-Trifluoromethylthio-1H-benzo[d]imidazol-6-yl)butyric acid
Uniqueness
(E)-3-(4-Trifluoromethylthio-1H-benzo[d]imidazol-6-yl)acrylic acid is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds without the trifluoromethylthio group.
Properties
Molecular Formula |
C11H7F3N2O2S |
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Molecular Weight |
288.25 g/mol |
IUPAC Name |
3-[7-(trifluoromethylsulfanyl)-3H-benzimidazol-5-yl]prop-2-enoic acid |
InChI |
InChI=1S/C11H7F3N2O2S/c12-11(13,14)19-8-4-6(1-2-9(17)18)3-7-10(8)16-5-15-7/h1-5H,(H,15,16)(H,17,18) |
InChI Key |
VUEVLRPGAQOHIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)SC(F)(F)F)C=CC(=O)O |
Origin of Product |
United States |
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